BDA-366 is a small molecule compound that acts as an antagonist of the Bcl-2 BH4 domain. It has garnered attention for its potential in cancer therapy by promoting apoptosis in cancer cells, particularly those that overexpress the anti-apoptotic Bcl-2 protein. The compound was developed as part of ongoing research into targeting Bcl-2's non-canonical functions, which are implicated in tumorigenesis and resistance to chemotherapy.
BDA-366 is classified as an antineoplastic agent, specifically targeting the Bcl-2 family of proteins, which are crucial regulators of apoptosis. Its mechanism of action involves disrupting the function of Bcl-2, shifting its role from anti-apoptotic to pro-apoptotic, thereby facilitating cell death in malignant cells .
The synthesis of BDA-366 involves standard organic chemistry techniques, although specific synthetic routes are not detailed in available literature. The compound's design is based on structural modifications aimed at enhancing its binding affinity for the Bcl-2 BH4 domain. This includes modifications that increase hydrophobic interactions and improve conformational stability, allowing it to effectively disrupt Bcl-2's anti-apoptotic functions .
While exact synthetic procedures are not publicly disclosed, BDA-366's synthesis likely follows a multi-step organic synthesis approach, involving reactions such as amide coupling and possibly cyclization to form the core structure necessary for its biological activity.
BDA-366 primarily induces apoptosis through its interaction with Bcl-2, leading to a conformational change that exposes the BH3 domain. This process facilitates interactions with pro-apoptotic proteins such as Bax and Bak, ultimately triggering mitochondrial outer membrane permeabilization and subsequent cell death .
In vitro studies have demonstrated that treatment with BDA-366 results in significant alterations in cell viability and apoptosis rates across various cancer cell lines. Flow cytometry assays reveal increased exposure of the BH3 domain in treated cells, confirming the compound's mechanism of action .
The mechanism by which BDA-366 operates involves several key steps:
Experimental data indicate that BDA-366 can significantly reduce phosphorylation levels at Ser70 on Bcl-2, further confirming its role in modulating Bcl-2's anti-apoptotic functions .
BDA-366 (1,4-diamino-9,10-anthraquinone) binds the BH4 domain (residues 6–31) of Bcl-2 with high affinity (Ki = 3.3 ± 0.73 nM), as determined by fluorescence polarization assays and molecular dynamics simulations [1] [8]. The BH4 domain adopts an N-terminal amphipathic α-helical structure essential for Bcl-2’s anti-apoptotic function. Computational studies reveal that BDA-366 insertion triggers rotation of Pro127 and Trp30, forming π-π stacking interactions that stabilize the compound within a hydrophobic pocket [1] [6]. This binding induces allosteric disruption of the α3 helix, propagating conformational changes to the canonical BH3-binding groove (Fig. 1).
Table 1: Structural Interactions of BDA-366 with Bcl-2 BH4 Domain
Parameter | Details |
---|---|
Binding Affinity (K*i) | 3.3 ± 0.73 nM |
Key Residues | Trp30, Pro127 (π-π stacking) |
Domain Impact | Allosteric disruption of α3 helix; BH3 groove occlusion |
Method Validation | Accelerated molecular dynamics simulations; NMR-based docking [1] |
BDA-366 exhibits >100-fold selectivity for Bcl-2 over anti-apoptotic paralogs (Bcl-xL, Mcl-1, Bfl-1/A1). Competitive binding assays confirm no appreciable binding to Bcl-xL or Mcl-1 (Ki > 1,000 nM) [1] [3] [8]. This specificity arises from divergence in the BH4 domain sequence: Bcl-2 harbors a unique Trp30 residue absent in other family members, which is critical for BDA-366 anchoring. The compound’s anthraquinone core further limits off-target interactions, distinguishing it from pan-Bcl-2 inhibitors like navitoclax [6] [8].
BDA-366 binding induces a profound conformational switch in Bcl-2, transforming it into a pro-death protein. Flow cytometry using BH3 domain-specific antibodies demonstrates >60% exposure of the buried BH3 epitope in myeloma cells (RPMI8226, U266) after 0.5 μM BDA-366 treatment [6] [9]. This "unmasking" enables Bcl-2 to directly activate pro-apoptotic Bax, bypassing canonical BH3-only protein dependencies. Crucially, Bcl-2 mutations lacking the BH4 domain (ΔBH4) are resistant to BDA-366, confirming mechanistic reliance on BH4 engagement [1] [6].
The exposed BH3 domain of Bcl-2 recruits and oligomerizes Bax at mitochondrial membranes, triggering cytochrome c release [1] [3]. In Bax/BAK double-knockout cells, BDA-366 fails to induce apoptosis, confirming Bax-dependence [2] [3]. Mitochondrial depolarization assays show a >4-fold increase in JC-1 monomer/g-aggregate ratio within 6 hours, indicating early permeabilization. Notably, BDA-366 bypasses resistance to venetoclax (a BH3 mimetic) in diffuse large B-cell lymphoma (DLBCL) models, suggesting distinct Bax-activating mechanisms [2] [3].
The Bcl-2 BH4 domain constitutively binds inositol 1,4,5-trisphosphate receptors (IP3Rs) at the endoplasmic reticulum (ER), suppressing pro-apoptotic Ca²⁺ release [7] [8]. BDA-366 competitively disrupts this interaction, as shown by co-immunoprecipitation assays where 0.5 μM treatment reduces Bcl-2/IP3R complex formation by >70% [8]. This liberates IP3Rs, elevating cytosolic Ca²⁺ by 2.5-fold within minutes (Fura-2 AM imaging) [3] [7]. ER Ca²⁺ depletion activates ER stress sensors (IRE1α, PERK), amplifying mitochondrial apoptosis via unfolded protein response (UPR) effectors like CHOP [4] [7].
Table 2: Calcium Signaling Effects of BDA-366
Parameter | Effect of BDA-366 | Functional Consequence |
---|---|---|
Bcl-2/IP3R Binding | ↓ >70% (at 0.5 μM) [8] | Loss of ER Ca²⁺ leak suppression |
Cytosolic [Ca²⁺] Increase | ↑ 2.5-fold (Fura-2 AM assay) [3] | Calpain activation; mitochondrial Ca²⁺ overload |
ER Stress Activation | IRE1α phosphorylation ↑; CHOP expression ↑ [4] | Synergistic induction of apoptosis |
BDA-366 integrates ER stress potentiation with direct mitochondrial apoptosis. In multiple myeloma cells, which exhibit chronic ER stress due to paraprotein overload, BDA-366 synergizes with proteasome inhibitors to amplify IRE1α-XBP1 signaling [4] [6]. ER-derived Ca²⁺ fluxes activate the calcineurin/NFAT pathway, downregulating Mcl-1 expression by >50% – an effect abrogated by Ca²⁺ chelators (BAPTA-AM) [2] [3]. Thus, BDA-366 exploits inherent MM vulnerabilities by simultaneously disabling Bcl-2 and inducing proteotoxic stress [6] [9].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4